molecular formula C18H23N3OS B2913154 N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-3-carboxamide CAS No. 1448062-91-6

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2913154
CAS No.: 1448062-91-6
M. Wt: 329.46
InChI Key: SCBFLDMKLJOUBO-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-3-carboxamide is a heterocyclic compound featuring a tetrahydroindazole core linked to a thiophene-3-carboxamide moiety via a methyl bridge.

Properties

IUPAC Name

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c22-18(13-9-10-23-12-13)19-11-16-15-7-3-4-8-17(15)21(20-16)14-5-1-2-6-14/h9-10,12,14H,1-8,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBFLDMKLJOUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-3-carboxamide typically involves multiple steps:

    Formation of the Tetrahydroindazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Cyclopentyl Group: This step often involves the use of cyclopentyl halides in the presence of a base to facilitate nucleophilic substitution.

    Formation of the Thiophene Carboxamide Moiety: This can be synthesized through the reaction of thiophene-3-carboxylic acid with appropriate amines under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the purity and minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopentyl or thiophene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the indazole or thiophene rings.

    Substitution: Substituted derivatives at the cyclopentyl or thiophene positions.

Scientific Research Applications

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural uniqueness lies in its combination of tetrahydroindazole and thiophene-3-carboxamide groups. Key analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (if reported) Reference
Target Compound C21H26FN3OS 387.514 Cyclopentyl (indazole N1), thiophene-3-carboxamide Not explicitly reported
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-carboxamide C18H23N3OS 329.5 Thiophene-2-carboxamide (positional isomer) Not reported
2-[[(E)-(4-methoxyphenyl)methylene]amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide C24H24N2O2S 404.5 Methoxyphenyl Schiff base, benzothiophene core Antibacterial, antifungal
2-Amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide C16H16FN2OS 318.4 Fluorophenyl, amino group Structural analysis via X-ray diffraction
N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide C20H19N3O3S2 421.5 Isoxazole-thiazolo-pyridine hybrid Not reported

Key Observations :

  • Positional Isomerism: The thiophene-2-carboxamide analog (C18H23N3OS) differs only in the carboxamide position on the thiophene ring. This minor alteration could significantly impact binding affinity in target proteins, as seen in other thiophene derivatives .
  • Substituent Diversity : The methoxyphenyl and fluorophenyl substituents in analogs enhance antibacterial and structural rigidity, respectively . The target compound’s cyclopentyl group may offer superior metabolic stability compared to smaller alkyl or aryl groups.
  • Hybrid Scaffolds : The isoxazole-thiazolo-pyridine hybrid (C20H19N3O3S2) demonstrates the versatility of thiophene-3-carboxamide in complex heterocyclic systems, though its biological relevance remains unexplored .

Biological Activity

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-3-carboxamide is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure that integrates a tetrahydroindazole moiety with a thiophene carboxamide. The synthesis typically involves multiple steps:

  • Formation of Tetrahydroindazole : Cyclization of suitable precursors under acidic or basic conditions.
  • Introduction of the Cyclopentyl Group : Achieved through alkylation reactions.
  • Coupling with Thiophene : The final step involves the reaction of the indazole derivative with thiophene-3-carboxylic acid derivatives to form the target compound.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of thiophene derivatives. For instance, compounds similar to this compound have shown significant inhibition against both Gram-positive and Gram-negative bacteria. In comparative assays, these compounds exhibited better activity against Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis than against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .

Compound TypeGram-positive Activity (%)Gram-negative Activity (%)
Thiophene Derivatives40.0 - 86.920.0 - 78.3

Antioxidant Activity

The antioxidant properties of similar thiophene compounds have been evaluated using methods such as the ABTS assay. These studies suggest that the presence of specific functional groups enhances antioxidant capacity, which could be beneficial in preventing oxidative stress-related diseases .

Anticancer Potential

Indazole derivatives are known for their anticancer properties. Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines by mechanisms such as apoptosis induction and cell cycle arrest . The compound's unique structure may allow it to interact with multiple biological targets involved in cancer progression.

Case Studies and Research Findings

  • Study on Antibacterial Activity : A recent study evaluated several thiophene derivatives for their antibacterial efficacy. The findings indicated that modifications on the thiophene ring significantly influenced antibacterial potency, suggesting a structure-activity relationship that could guide future drug design .
  • Antioxidant Evaluation : Another study assessed the antioxidant activity of related compounds using various assays, confirming that certain structural features enhance radical scavenging capabilities .
  • Cytotoxicity Assays : Research has demonstrated that indazole-based compounds can inhibit tumor growth in vitro and in vivo models by targeting specific signaling pathways involved in cancer cell survival .

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